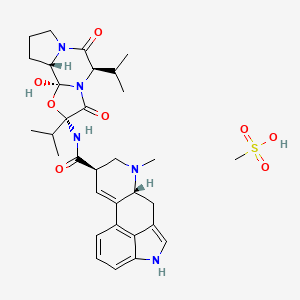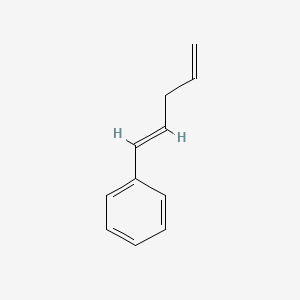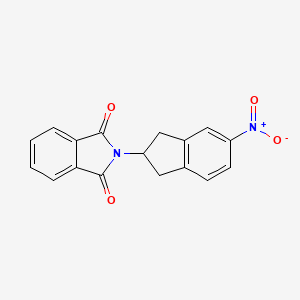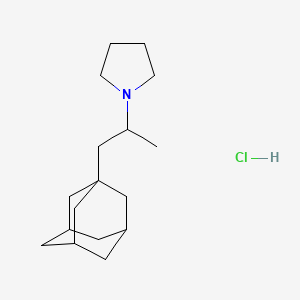
Adamantane, 1-(2-(1-pyrrolidinyl)propyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantane, 1-(2-(1-pyrrolidinyl)propyl)-, hydrochloride is a compound that combines the unique structural features of adamantane and pyrrolidine. Adamantane is a diamondoid hydrocarbon known for its rigidity and stability, while pyrrolidine is a five-membered nitrogen-containing heterocycle. The combination of these two structures results in a compound with interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Adamantane, 1-(2-(1-pyrrolidinyl)propyl)-, hydrochloride typically involves the following steps:
Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as a halogen or hydroxyl group.
Alkylation: The functionalized adamantane is then reacted with a propyl halide to introduce the propyl group.
Pyrrolidine Introduction: The propylated adamantane is then reacted with pyrrolidine under basic conditions to form the desired compound.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Adamantane, 1-(2-(1-pyrrolidinyl)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the adamantane core.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine nitrogen or the adamantane core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of adamantanone derivatives, while reduction can yield various reduced forms of the pyrrolidine ring.
Aplicaciones Científicas De Investigación
Adamantane, 1-(2-(1-pyrrolidinyl)propyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and rigidity.
Mecanismo De Acción
The mechanism of action of Adamantane, 1-(2-(1-pyrrolidinyl)propyl)-, hydrochloride involves its interaction with specific molecular targets. The adamantane core provides rigidity and stability, while the pyrrolidine ring can interact with biological targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Adamantane Derivatives: Compounds such as amantadine and memantine share the adamantane core and have similar biological activities.
Pyrrolidine Derivatives: Compounds like proline and pyrrolizidine alkaloids share the pyrrolidine ring and have diverse biological activities.
Uniqueness
Adamantane, 1-(2-(1-pyrrolidinyl)propyl)-, hydrochloride is unique due to the combination of the adamantane and pyrrolidine structures. This combination results in a compound with enhanced stability, rigidity, and potential biological activities compared to other similar compounds.
Propiedades
Número CAS |
31898-06-3 |
|---|---|
Fórmula molecular |
C17H30ClN |
Peso molecular |
283.9 g/mol |
Nombre IUPAC |
1-[1-(1-adamantyl)propan-2-yl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C17H29N.ClH/c1-13(18-4-2-3-5-18)9-17-10-14-6-15(11-17)8-16(7-14)12-17;/h13-16H,2-12H2,1H3;1H |
Clave InChI |
KHRKUWZXZWEMKO-UHFFFAOYSA-N |
SMILES canónico |
CC(CC12CC3CC(C1)CC(C3)C2)N4CCCC4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



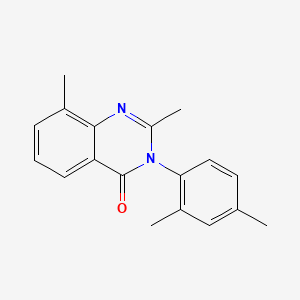
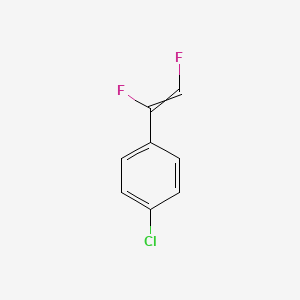
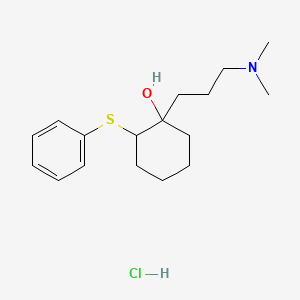
![1-azabicyclo[2.2.2]octan-3-yl 2-tert-butyl-2-hydroxy-5-methylhex-5-en-3-ynoate](/img/structure/B13741083.png)
![2-[4-[(2,4-Dichlorophenyl)-(phenylcarbamoyloxy)methyl]phenoxy]ethyl-diethylazanium;chloride](/img/structure/B13741087.png)

![7-{[(1-Hydroxy-1-phenylpropan-2-yl)amino]methyl}-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B13741100.png)
